![molecular formula C34H30Cl2FeNiP2+2 B15134944 [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride](/img/structure/B15134944.png)
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride: is a coordination compound that features a nickel(II) center coordinated to a bidentate ligand, 1,1’-bis(diphenylphosphino)ferrocene, and two chloride ions. This compound is notable for its applications in homogeneous catalysis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves the reaction of nickel(II) chloride with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction can be represented as:
NiCl2+dppf→[Ni(dppf)Cl2]
where dppf stands for 1,1’-bis(diphenylphosphino)ferrocene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent choice, temperature control, and inert atmosphere are critical factors in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride undergoes various types of reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation-Reduction Reactions: The nickel center can undergo oxidation or reduction, altering the oxidation state of the metal.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines. These reactions are typically carried out in polar solvents such as dichloromethane or tetrahydrofuran.
Oxidation-Reduction Reactions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various nickel complexes with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
Chemistry:
Catalysis: This compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
Biology and Medicine:
Bioconjugation: The compound can be used in the synthesis of bioconjugates for drug delivery systems.
Imaging: Nickel complexes are explored for their potential use in imaging techniques due to their unique electronic properties.
Industry:
Polymerization: It is used in the polymerization of olefins, contributing to the production of various polymers with specific properties.
Material Science: The compound is involved in the synthesis of advanced materials, including conductive polymers and molecular electronics.
Mechanism of Action
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exerts its effects is primarily through its role as a catalyst. The nickel center facilitates the formation and breaking of chemical bonds, particularly in cross-coupling reactions. The ferrocene moiety provides stability and electronic properties that enhance the catalytic activity. The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic cycle.
Comparison with Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): Another bidentate ligand used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): The ligand itself, without the nickel center, is used in various metal complexes.
Uniqueness:
Stability: The ferrocene moiety in [1,1’-Bis(diphenylphosphino)ferrocene]nickel(II) chloride provides exceptional stability to the complex.
Catalytic Activity: The nickel center in this compound offers unique catalytic properties, making it highly effective in cross-coupling reactions compared to other similar compounds.
Properties
Molecular Formula |
C34H30Cl2FeNiP2+2 |
|---|---|
Molecular Weight |
686.0 g/mol |
IUPAC Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+) |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2 |
InChI Key |
YEIOLSIOGKBJAR-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(chloromethyl)-7-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B15134869.png)
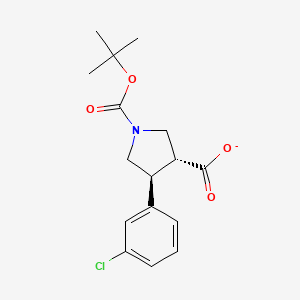

![7-methyl-4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B15134897.png)
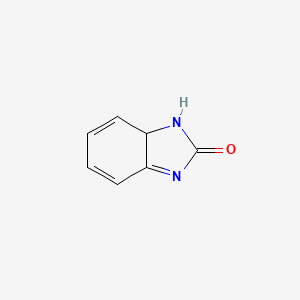
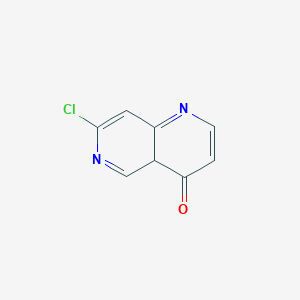
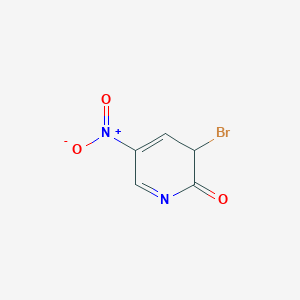
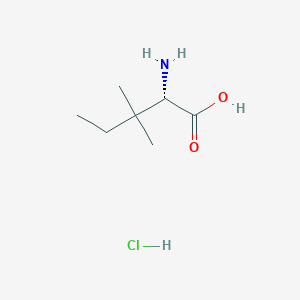

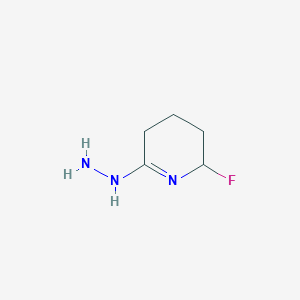
![3-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 3-(1,1-dimethylethyl) ester](/img/structure/B15134925.png)
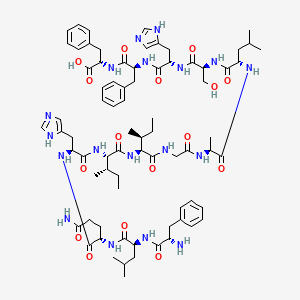
![5-chloro-1-methyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15134950.png)
